(E)-3-Hydroxy-5-methoxy-4,4-dimethyl-2-(1-oxo-3-phenylpropen-2-yl)cyclohexa-2,5-dien-1-one
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Overview
Description
(E)-3-Hydroxy-5-methoxy-4,4-dimethyl-2-(1-oxo-3-phenylpropen-2-yl)cyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of cyclohexadienones These compounds are characterized by a cyclohexadiene ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hydroxy-5-methoxy-4,4-dimethyl-2-(1-oxo-3-phenylpropen-2-yl)cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. One possible synthetic route could include:
Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form the propenone moiety.
Cyclization: Formation of the cyclohexadiene ring through intramolecular reactions.
Substitution Reactions: Introducing the hydroxy and methoxy groups via nucleophilic substitution.
Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Hydroxy-5-methoxy-4,4-dimethyl-2-(1-oxo-3-phenylpropen-2-yl)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions to replace methoxy or hydroxy groups with other functional groups.
Addition: Addition reactions at the double bonds in the propenone moiety.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Bases: NaOH, KOH
Acids: HCl, H2SO4
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-Hydroxy-5-methoxy-4,4-dimethyl-2-(1-oxo-3-phenylpropen-2-yl)cyclohexa-2,5-dien-1-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action.
Medicine
In medicine, derivatives of this compound may be explored for therapeutic applications. Its structural features could be optimized to enhance its efficacy and selectivity as a drug candidate.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-3-Hydroxy-5-methoxy-4,4-dimethyl-2-(1-oxo-3-phenylpropen-2-yl)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexadienones: Compounds with similar cyclohexadiene rings but different substituents.
Phenylpropenones: Compounds with similar propenone moieties but different ring structures.
Hydroxy and Methoxy Derivatives: Compounds with similar hydroxy and methoxy groups but different core structures.
Uniqueness
The uniqueness of (E)-3-Hydroxy-5-methoxy-4,4-dimethyl-2-(1-oxo-3-phenylpropen-2-yl)cyclohexa-2,5-dien-1-one lies in its specific combination of functional groups and ring structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
56015-03-3 |
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Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5-methoxy-6,6-dimethylcyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C18H18O4/c1-18(2)15(22-3)11-14(20)16(17(18)21)13(19)10-9-12-7-5-4-6-8-12/h4-11,19H,1-3H3/b10-9+,16-13+ |
InChI Key |
JSBRVQBSSZUGDW-FVTBZGPOSA-N |
Isomeric SMILES |
CC1(C(=CC(=O)/C(=C(/C=C/C2=CC=CC=C2)\O)/C1=O)OC)C |
Canonical SMILES |
CC1(C(=CC(=O)C(=C(C=CC2=CC=CC=C2)O)C1=O)OC)C |
Origin of Product |
United States |
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